molecular formula C16H32O4 B14055237 Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- CAS No. 102616-17-1

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)-

Cat. No.: B14055237
CAS No.: 102616-17-1
M. Wt: 288.42 g/mol
InChI Key: YRUDMAPQZPIUIL-BYNSBNAKSA-N
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Description

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups and methyl branches, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- typically involves multi-step organic reactions. One common method includes the esterification of dodecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities while maintaining the necessary reaction conditions. The use of advanced catalysts and automated systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Medicine: Potential therapeutic applications include drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl branches may affect the compound’s solubility and membrane permeability, impacting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,6,10-Dodecatrienoic acid, 3,7,11-trimethyl-, methyl ester: This compound shares a similar backbone but differs in the presence of double bonds.

    Dodecanoic acid, methyl ester: Lacks the hydroxyl groups and methyl branches, resulting in different chemical properties.

    2,6-Dodecadienoic acid, 10,11-dihydroxy-3,7,11-trimethyl-, methyl ester: Similar structure but with variations in the position and number of hydroxyl groups.

Uniqueness

The uniqueness of dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- lies in its specific stereochemistry and functional groups

Properties

CAS No.

102616-17-1

Molecular Formula

C16H32O4

Molecular Weight

288.42 g/mol

IUPAC Name

methyl (2R,3S,6R,7S)-2,6-dihydroxy-3,7,11-trimethyldodecanoate

InChI

InChI=1S/C16H32O4/c1-11(2)7-6-8-12(3)14(17)10-9-13(4)15(18)16(19)20-5/h11-15,17-18H,6-10H2,1-5H3/t12-,13-,14+,15+/m0/s1

InChI Key

YRUDMAPQZPIUIL-BYNSBNAKSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)[C@@H](CC[C@H](C)[C@H](C(=O)OC)O)O

Canonical SMILES

CC(C)CCCC(C)C(CCC(C)C(C(=O)OC)O)O

Origin of Product

United States

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